molecular formula C13H15NO2S2 B2686595 N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methylthiophene-2-carboxamide CAS No. 1351641-99-0

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methylthiophene-2-carboxamide

Cat. No.: B2686595
CAS No.: 1351641-99-0
M. Wt: 281.39
InChI Key: WURNBTGFLFKWES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methylthiophene-2-carboxamide involves reactions of thiophene derivatives. For instance, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .


Chemical Reactions Analysis

Thiophene derivatives, like our compound, can undergo various types of reactions including electrophilic, nucleophilic, and radical substitutions. The type of substitution depends on the reagents and reaction conditions .

Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized and characterized thiophene derivatives for their antimicrobial properties. These compounds have been tested against a variety of bacterial and fungal strains, demonstrating potential as novel antimicrobial agents with specific effectiveness against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011). Further research in this area could explore the development of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methylthiophene-2-carboxamide as an antimicrobial compound, focusing on its efficacy and mechanism of action against pathogenic microorganisms.

Materials Science and Photostabilization

Thiophene derivatives are also investigated for their applications in materials science, particularly in the photostabilization of polymers. New thiophenes have been synthesized and found to effectively reduce the level of photodegradation in poly(vinyl chloride) films, suggesting their utility as photostabilizers (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015). This research indicates a promising avenue for enhancing the durability and lifespan of PVC materials through the application of thiophene-based compounds.

Polymer Chemistry

In the realm of polymer chemistry, the synthesis of polythiophenes with carboxylic acids presents significant interest. Poly(2-thiophen-3-yl-malonic acid), a polythiophene derivative with two carboxylic acids per repeating unit, has been prepared, showcasing good thermal stability and electrical conductivity characteristic of semiconductor materials. This polymer demonstrates potential applications in selective membranes for electrodialysis, wastewater treatment, or ion-selective membranes for biomedical uses (Bertran, Armelin, Estrany, Gomes, Torras, & Alemán, 2010). The development of such materials could revolutionize various industrial and medical processes by offering efficient and selective filtration solutions.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S2/c1-9-6-10(18-7-9)12(15)14-8-13(2,16)11-4-3-5-17-11/h3-7,16H,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURNBTGFLFKWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC(C)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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